molecular formula C18H15N3O B5609350 5-[(4-methylbenzyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile

5-[(4-methylbenzyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile

Cat. No. B5609350
M. Wt: 289.3 g/mol
InChI Key: VGKHSDIFEGMTJC-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals known for their utility in various chemical synthesis processes and potential biological activities. While direct studies on this compound may not be widely available, research on similar compounds, particularly those involving oxazole derivatives, provides a foundation for understanding its properties and potential applications.

Synthesis Analysis

Research on similar compounds demonstrates a variety of synthetic routes that could be applicable. For example, stereoselective synthesis techniques have been developed for 2-carbonitrile and 2-aminomethyl-substituted derivatives starting from specific phenylacetic acids. These processes involve key steps like stereoselective addition of cyanide and further manipulations to produce a variety of derivatives (Cobb et al., 2004).

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques like X-ray diffraction and density functional theory (DFT). These studies reveal dihedral angles, hydrogen bonding patterns, and other structural details that are critical for understanding the compound's chemical behavior (Șahin et al., 2011).

Chemical Reactions and Properties

Functionalization reactions, such as aminomethylation and cyanoethylation, have been explored for similar compounds, providing insights into possible chemical transformations and reactivity patterns. Such reactions typically occur at specific nitrogen atoms, influencing the compound's properties and potential applications (Hakobyan et al., 2017).

properties

IUPAC Name

5-[(4-methylphenyl)methylamino]-2-phenyl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O/c1-13-7-9-14(10-8-13)12-20-18-16(11-19)21-17(22-18)15-5-3-2-4-6-15/h2-10,20H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKHSDIFEGMTJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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